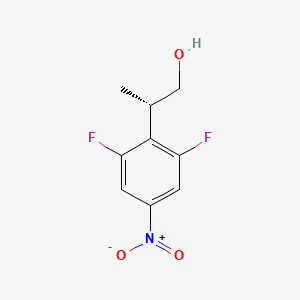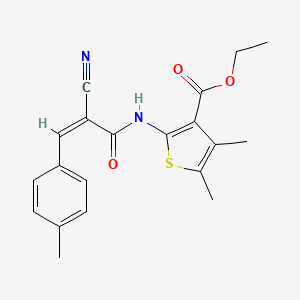![molecular formula C25H21ClFN3O2S B2371559 3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline CAS No. 866895-41-2](/img/structure/B2371559.png)
3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a piperazine ring, and sulfonyl and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the addition of the sulfonyl and chlorophenyl groups. Common synthetic routes may involve:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline core.
Addition of Sulfonyl and Chlorophenyl Groups: These groups can be introduced through sulfonylation and chlorination reactions, respectively, using reagents such as sulfonyl chlorides and chlorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the quinoline or piperazine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperazine: Shares the piperazine ring and chlorophenyl group but lacks the quinoline core.
2-Fluoro-4-(4-piperazinyl)quinoline: Contains the quinoline core and piperazine ring but differs in the position of the fluorine atom.
Uniqueness
3-(4-Chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both sulfonyl and chlorophenyl groups, along with the quinoline core and piperazine ring, makes it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O2S/c26-18-9-11-19(12-10-18)33(31,32)24-17-28-22-7-3-1-5-20(22)25(24)30-15-13-29(14-16-30)23-8-4-2-6-21(23)27/h1-12,17H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWROWHCQYATPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2371478.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)

![3-(3-chloro-4-methylphenyl)-6-[(3-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2371485.png)

![N-(4-acetylphenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371487.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,6-dimethylmorpholino)-2-oxoacetamide](/img/structure/B2371489.png)
![ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(dimethylamino)-1,2,4-triazine-6-carboxylate](/img/structure/B2371490.png)
![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)
![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)

![2-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2371498.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)
